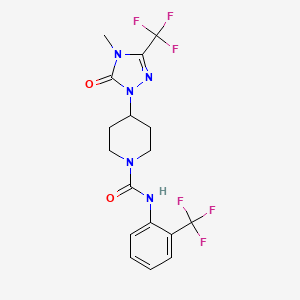

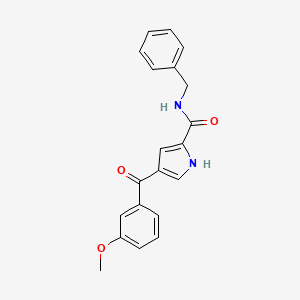

![molecular formula C13H21NO3 B2490045 tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate CAS No. 2170528-51-3](/img/structure/B2490045.png)

tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related carbamates, such as tert-butyl derivatives, often involves multistep processes including esterification, protection steps (Boc, TBS), reduction, and specific reactions like the Corey-Fuchs reaction. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine in an overall yield of 30% through seven steps illustrates the complexity and efficiency of synthesizing tert-butyl carbamate derivatives (Tang et al., 2014).

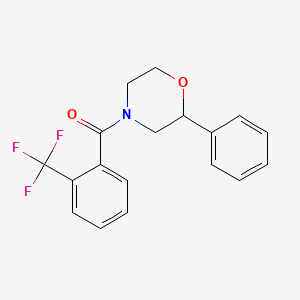

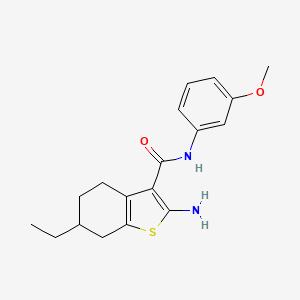

Molecular Structure Analysis

The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group (O=C=O-NH2) attached to tert-butyl groups. Structural analyses often involve X-ray crystallography or NMR spectroscopy to elucidate the conformation and arrangement of atoms within the molecule. For instance, studies have focused on the non-planar conformation of the carbazole moiety and the dihedral angle between different moieties to understand the molecular geometry and its implications on reactivity and properties (Kant et al., 2015).

Chemical Reactions and Properties

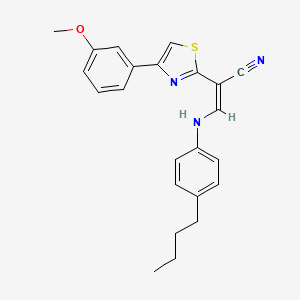

Carbamate derivatives engage in a variety of chemical reactions, including nucleophilic substitution, oxidation, and cyclization reactions, which are crucial for further modifications or for achieving specific structural motifs. For example, the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates demonstrates their behavior as N-(Boc)-protected nitrones in reactions with organometallics, highlighting their versatility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of carbamates, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis. Studies often employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the thermal stability and physical state transitions of carbamate derivatives (Kant et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Product Derivatives :

- Tert-butyl carbamates have been used in the synthesis of natural product derivatives. For instance, tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is an intermediate in synthesizing jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Structural Studies and Crystallography :

- Carbamate derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have been studied for their crystal structures, revealing interactions like hydrogen and halogen bonds (Baillargeon et al., 2017).

Synthesis of Functional Organic Compounds :

- Tert-butyl carbamates have been utilized in synthesizing various functional organic compounds. For example, tert-butyl phenylsulfonylalkyl-N-hydroxycarbamates serve as building blocks in organic synthesis, showing their versatility in creating diverse chemical structures (Guinchard et al., 2005).

Chemical Transformations and Syntheses :

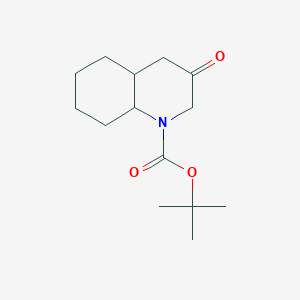

- In another study, the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate demonstrates the utility of tert-butyl carbamates in chemical transformations such as the Diels-Alder reaction, which is significant in creating complex organic compounds (Padwa et al., 2003).

Intermediates in Synthesizing Complex Molecules :

- Furthermore, tert-butyl carbamates have been identified as important intermediates in the enantioselective synthesis of carbocyclic analogues of nucleotides, highlighting their role in the synthesis of biologically significant molecules (Ober et al., 2004).

Applications in Organic Chemistry :

- The versatility of tert-butyl carbamates in organic chemistry is further emphasized in studies such as the preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, showcasing their utility in creating a variety of organic compounds (Li et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13(9-15)7-12(8-13)5-4-6-12/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFLEQYTPMXBMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)

![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)